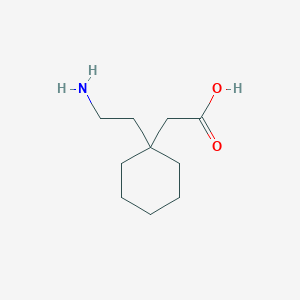![molecular formula C8H11NO3 B1454879 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid CAS No. 794501-16-9](/img/structure/B1454879.png)
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Übersicht
Beschreibung
The compound “4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a synthesis method of a telaprevir intermediate octahydro-cyclopenta[c]pyrrole carboxylic acid derivative has been reported . Another study reported a diastereoselective synthesis strategy to produce octahydro-1H-cyclopenta[c]pyridine skeleton .Wissenschaftliche Forschungsanwendungen
Neuropharmacology: GABA Analogue Development
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid: has been explored as a conformationally restricted analogue of γ-aminobutyric acid (GABA), which is a chief inhibitory neurotransmitter in the mammalian central nervous system . The structural rigidity of this compound offers potential advantages in terms of potency and selectivity towards GABA receptors, which could lead to the development of new neuropharmacological agents.
Anti-HIV Research: Integrase Inhibitor Synthesis
Research has been conducted on derivatives of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid for their potential use as HIV integrase inhibitors . These inhibitors are crucial in the fight against HIV/AIDS as they prevent the integration of viral DNA into the host genome, thereby blocking the replication of the virus.
Medicinal Chemistry: Local Anesthetic Development
The compound’s derivatives have been utilized in the design of local anesthetics like rodocaine . The unique structure of the compound provides a framework for developing anesthetics with potentially improved efficacy and reduced side effects.
Bone Health: Bone Resorption Inhibitors
In the field of bone health, 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid has been used to design inhibitors of bone resorption . These inhibitors can play a significant role in treating diseases like osteoporosis by preventing the loss of bone mass.
Cardiovascular Research: Nitric Oxide Synthase Inhibition
The compound has shown utility in the synthesis of nitric oxide synthase inhibitors . These inhibitors have applications in cardiovascular research, potentially leading to treatments for conditions associated with excessive nitric oxide production.
Organic Synthesis: Conformational Studies
Due to its three-dimensional scaffold, 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is of interest in organic synthesis for conformational studies . Understanding the conformational properties of such compounds can aid in the design of more efficient synthetic pathways and novel molecules with desired biological activities.
Enantioselective Synthesis: Chiral Building Blocks
The compound’s structure is beneficial for the synthesis of enantiopure dihydropyranones, which are valuable chiral building blocks in the synthesis of various bioactive molecules . This application is particularly important in the pharmaceutical industry, where the chirality of drugs can significantly affect their safety and efficacy.
Catalysis: Ligand Design
In catalysis, 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid can be used to design ligands for asymmetric synthesis . These ligands can enhance the selectivity and efficiency of catalytic reactions, which is crucial for producing compounds with high purity.
Eigenschaften
IUPAC Name |
6-oxo-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-2-1-4-5(6)3-9-7(4)8(11)12/h4-5,7,9H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEVOFDMWGXHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)





